molecular formula C14H11NO2S B2845500 Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate CAS No. 80231-61-4

Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B2845500
CAS No.: 80231-61-4
M. Wt: 257.31
InChI Key: KLKLDUCSVNNHOH-UHFFFAOYSA-N
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Description

Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline ring. The presence of a carboxylate ester group at the 2-position and a methyl group at the 7-position of the quinoline ring makes it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano zinc oxide as a catalyst under solvent-free conditions or ionic liquids under ultrasound at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using cost-effective and environmentally friendly methods. The use of recyclable catalysts and solvent-free conditions are preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and robust heterocyclic structures .

Mechanism of Action

The mechanism of action of Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

  • 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of both a thiophene and quinoline ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-8-3-4-9-6-10-7-12(14(16)17-2)18-13(10)15-11(9)5-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKLDUCSVNNHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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